molecular formula C14H17ClN2O6S B14792561 [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate

[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate

Cat. No.: B14792561
M. Wt: 376.8 g/mol
InChI Key: GFNCXDHRLIPZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate is a complex organic compound that features a pyrrolidine ring, a nitrobenzenesulfonate group, and a chloropropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.

    Introduction of the Chloropropyl Group: The chloropropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropylamine.

    Attachment of the Nitrobenzenesulfonate Group: The final step involves the sulfonation of the pyrrolidine derivative with 4-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of nitrobenzenesulfonate derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrobenzenesulfonate group suggests possible applications in drug design, particularly in the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitrobenzenesulfonate group can participate in electron transfer reactions, while the chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl benzenesulfonate: Lacks the nitro group, which may result in different reactivity and biological activity.

    [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate: The presence of a methyl group instead of a nitro group can alter its chemical properties and applications.

    [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-chlorobenzenesulfonate:

Uniqueness

The presence of both the nitrobenzenesulfonate and chloropropyl groups in [4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate makes it unique compared to its analogs

Properties

IUPAC Name

[4-(3-chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O6S/c15-7-1-2-10-8-11(16-14(10)18)9-23-24(21,22)13-5-3-12(4-6-13)17(19)20/h3-6,10-11H,1-2,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNCXDHRLIPZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.